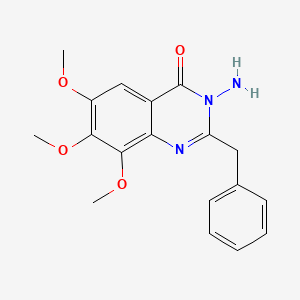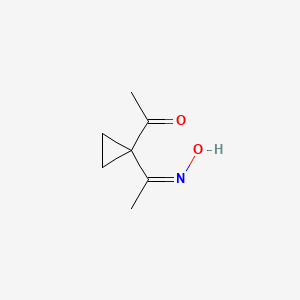
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxime group attached to a cyclopropyl ring, which is further connected to an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) typically involves the reaction of 1-acetylcyclopropyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The cyclopropyl ring provides rigidity to the structure, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone,1-(1-cyclohexen-1-yl)-
- 1-Acetylnaphthalene
- 1-Acetyl-1-cyclohexene
Uniqueness
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-[1-[(Z)-N-hydroxy-C-methylcarbonimidoyl]cyclopropyl]ethanone |
InChI |
InChI=1S/C7H11NO2/c1-5(8-10)7(3-4-7)6(2)9/h10H,3-4H2,1-2H3/b8-5- |
InChI Key |
PLKVYZVPQVNGDT-YVMONPNESA-N |
Isomeric SMILES |
C/C(=N/O)/C1(CC1)C(=O)C |
Canonical SMILES |
CC(=NO)C1(CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


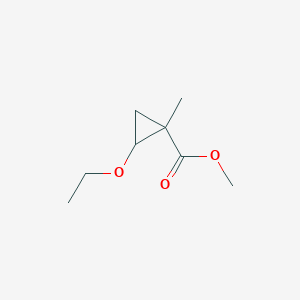

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
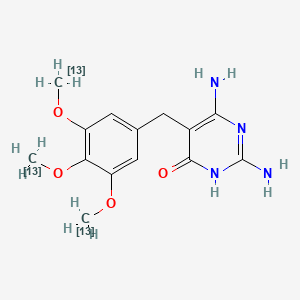

![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
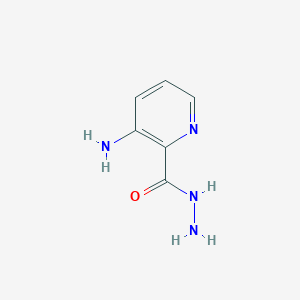

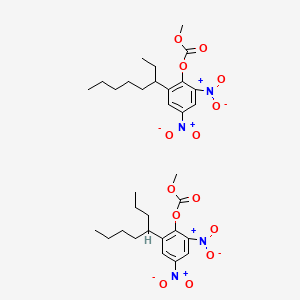
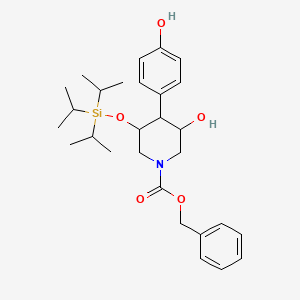
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
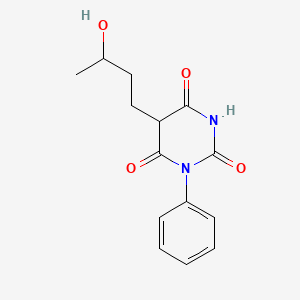
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
